Gluten Exorphin B5
Overview
Description
Gluten exorphin B5 (GE-B5) is an opioid peptide derived from the enzymatic digestion of wheat gluten. It is one of several peptides that have been isolated and characterized, with a structure corresponding to [Trp4,Leu5]enkephalin, indicating its potent opioid activity. Among the gluten exorphins, B5 has shown the most potent activity in assays, with low IC50 values, suggesting a strong affinity for opioid receptors .
Synthesis Analysis
The synthesis of gluten exorphin B5 occurs naturally during the digestion of wheat gluten. It is released in the gastrointestinal tract after the ingestion of wheat gluten, as demonstrated by the detection of high levels of gluten exorphin A5 immunoreactive materials in the pepsin-pancreatic elastase digest. The sequence of gluten exorphin B5 is found multiple times in the primary structure of high molecular weight glutenin, and specific regions from which it is released by the action of pancreatic elastase have been identified .
Molecular Structure Analysis
Gluten exorphin B5 has a molecular structure that is highly specific for opioid receptors, particularly δ-receptors. Its structure is similar to that of enkephalins, which are well-known opioid peptides in the body. The presence of the amino acids tryptophan and leucine at positions 4 and 5, respectively, is crucial for its opioid activity, as indicated by its potent activity in comparison to other gluten exorphins .
Chemical Reactions Analysis
The chemical reactions involving gluten exorphin B5 primarily relate to its interaction with opioid receptors. It has been shown to stimulate prolactin secretion through opioid receptors located outside the blood-brain barrier, indicating that it can modify brain neurotransmitter release without crossing the barrier. This effect is abolished by naloxone, an opioid receptor antagonist, confirming the opioid nature of gluten exorphin B5's activity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of gluten exorphin B5 are not detailed in the provided papers, its solubility and stability can be inferred from the methods used for its detection and quantification. For instance, liquid chromatography-mass spectrometry (LC-MS) assays have been developed for its quantification in cerebrospinal fluid, indicating that it is amenable to standard peptide detection techniques and that it has a stability profile that requires consideration of degradation over time, which can be mitigated by the use of protease inhibitors .
Relevant Case Studies
Several studies have investigated the physiological effects of gluten exorphin B5. For example, it has been shown to potentiate the postprandial plasma insulin level in rats, suggesting a role in modulating pancreatic endocrine function . Additionally, gluten exorphin B5 has been shown to stimulate prolactin secretion, an effect that is mediated through opioid receptors and does not require the peptide to cross the blood-brain barrier . Furthermore, gluten exorphin B5 has been detected in human blood after the consumption of a meal, indicating that it enters the systemic circulation in humans .
Scientific Research Applications
-
Neurological Manifestations
- Field : Neurology
- Application : Gluten exorphin B5 has been associated with neurological manifestations. It is suggested that these peptides have a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions .
- Methods : The studies usually involve the administration of Gluten exorphin B5 to animal models and observing the changes in their neurological functions .
- Results : Gluten exorphin A5 is reported to modulate pain senses, observable behavior, learning, and memory processes in animal models .
-
Cell Proliferation
- Field : Cellular Biology
- Application : Gluten exorphins, including B5, have been found to promote cell proliferation through the activation of mitogenic and pro-survival pathways .
- Methods : The effects of Gluten exorphins on cell proliferation are usually studied in vitro using cell lines like SUP-T1 and Caco-2 .
- Results : Treatments with Gluten exorphins increased tumor cell proliferation by cell cycle and Cyclins activation as well as by induction of mitogenic and pro-survival pathways .
-
Celiac Disease
- Field : Gastroenterology
- Application : Studies have correlated the consumption of Gluten exorphins with celiac disease .
- Methods : The correlation is usually studied by observing the effects of Gluten exorphin consumption on individuals with celiac disease .
- Results : Increased production and absorption of wheat-derived exorphins have been associated with an increased risk of celiac disease .
-
Opioid Receptor Binding
- Field : Pharmacology
- Application : Gluten exorphins, including B5, have been found to show affinity for opioid receptors with different selectivity . Particularly, B5 is the most potent among gluten exorphins and exerts its biological activity mainly through the binding with the δ-opioid receptor (DOR) .
- Methods : The affinity of Gluten exorphins for opioid receptors is usually studied in vitro using receptor binding assays .
- Results : Gluten exorphin B5 showed the highest potency for the opioid receptors among all the gluten exorphins .
-
Gastrointestinal Regulation
- Field : Gastroenterology
- Application : Gluten exorphins are thought to work as external regulators for gastrointestinal movement and hormonal release .
- Methods : The effects of Gluten exorphins on gastrointestinal regulation are usually studied in animal models .
- Results : The breakdown of gliadin, a polymer of wheat proteins, creates amino acids that stop the gluten epitopes from entering the immune system to activate inflammatory reactions .
- Allergies
- Field : Immunology
- Application : When people are more susceptible to gluten and casein allergies, the weakened intestinal lining allows gluten exorphin to flow .
- Methods : The correlation is usually studied by observing the effects of Gluten exorphin consumption on individuals with allergies .
- Results : Increased production and absorption of wheat-derived exorphins have been associated with an increased risk of allergies .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBWDFQAZNDLP-HVCNVCAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gluten Exorphin B5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.